molecular formula C7H13N3S B1595370 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 66921-11-7

4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1595370
CAS No.: 66921-11-7
M. Wt: 171.27 g/mol
InChI Key: COUIQWQZEOIERG-UHFFFAOYSA-N
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Description

4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (C₇H₁₃N₃S) is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer research and medicinal chemistry. The presence of the thiol (-SH) group enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₇H₁₃N₃S
  • Molecular Weight : 171.26 g/mol
  • Structural Features : The compound features a triazole ring and a thiol group, which contribute to its biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Its efficacy has been evaluated using standard assays such as the MTT assay.

Cytotoxicity Studies

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Cervical cancer (HeLa)
    • Lung cancer (A549)
  • Results :
    • The compound demonstrated promising cytotoxic effects with IC50 values lower than 12 μM against HeLa cells.
    • Selectivity was observed against cancerous cells compared to normal cells, indicating potential for targeted therapy.

The mechanism of action of this compound is believed to involve:

  • Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Regioselective Reactions : The thiol group allows for regioselective S-alkylation, leading to the formation of active derivatives that may enhance biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related triazole compounds is essential:

Compound NameStructure SimilarityUnique Features
1,2,4-TriazoleCore triazole ringLacks substituents enhancing biological activity
4-Methyl-5-isopropyl-1,2,4-triazoleSimilar substituentsDifferent alkyl groups affecting solubility
3-Thiocyanato-1,2,4-triazoleContains thiol groupDifferent functional group leading to varied reactivity
5-(Trifluoromethyl)-1,2,4-triazoleTriazole structureFluorinated group enhances lipophilicity

This table highlights how the structural aspects of this compound contribute to its distinct biological properties.

Case Studies and Research Findings

Recent studies have further explored the biological activity of this compound:

  • Anticancer Activity :
    • A study reported that derivatives based on triazole scaffolds exhibited enhanced cytotoxicity against melanoma and triple-negative breast cancer cell lines. The most active compounds were identified as potential candidates for further development in anticancer therapies .
  • Antimicrobial Properties :
    • Related triazole compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of various substituents has been shown to enhance this activity significantly .
  • Pharmacokinetics :
    • Studies indicate that similar triazoles possess favorable solubility profiles and bioavailability characteristics that could be advantageous in drug formulation .

Properties

IUPAC Name

4-ethyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-10-6(5(2)3)8-9-7(10)11/h5H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUIQWQZEOIERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357648
Record name 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66921-11-7
Record name 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
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4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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